REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[F:1][c:2]1[c:3]([CH:4]=[CH:5][C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12][cH:13][cH:14]1.[H:15][H:16].[OH2:20].[Pt:21]=[O:22]>>[F:1][c:2]1[c:3]([CH2:4][CH2:5][C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=Cc1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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CCOC(=O)CCc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |